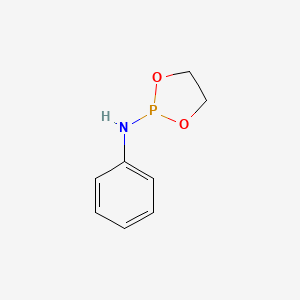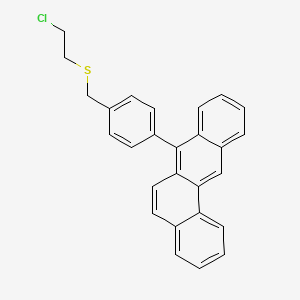
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is a chemical compound with a complex structure that includes a chloroethyl group, a tetraphenyl group, and a benzyl sulfide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide typically involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This method allows for the formation of the carbon-sulfur bond, which is a key feature of the compound . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and may involve temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Major Products
Substitution: The major products of nucleophilic substitution reactions are typically the corresponding substituted ethyl derivatives.
Oxidation: Oxidation reactions yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide involves its ability to undergo nucleophilic substitution and oxidation reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl ethyl sulfide: A simpler analog that lacks the tetraphenyl and benzyl groups.
Benzyl sulfide: A compound with a similar sulfide group but without the chloroethyl and tetraphenyl groups.
Uniqueness
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetraphenyl group adds steric bulk and electronic effects that influence the compound’s behavior in chemical reactions .
Propriétés
Numéro CAS |
31236-11-0 |
|---|---|
Formule moléculaire |
C27H21ClS |
Poids moléculaire |
413.0 g/mol |
Nom IUPAC |
7-[4-(2-chloroethylsulfanylmethyl)phenyl]benzo[a]anthracene |
InChI |
InChI=1S/C27H21ClS/c28-15-16-29-18-19-9-11-21(12-10-19)27-24-8-4-2-6-22(24)17-26-23-7-3-1-5-20(23)13-14-25(26)27/h1-14,17H,15-16,18H2 |
Clé InChI |
PNZGYVLIIFMABN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


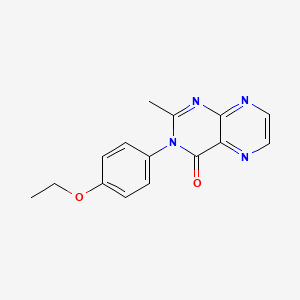
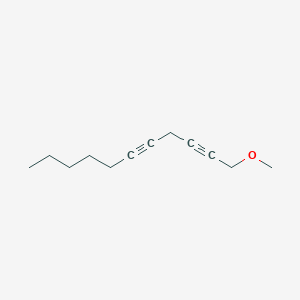
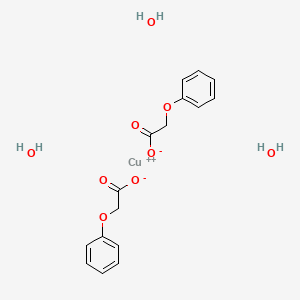
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

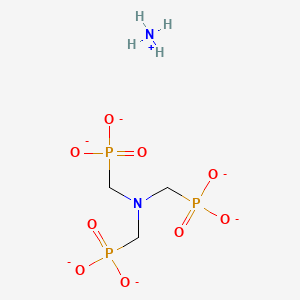
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
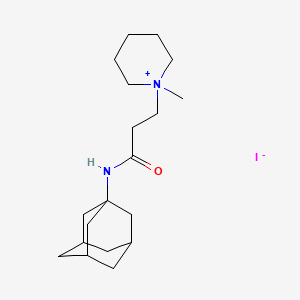
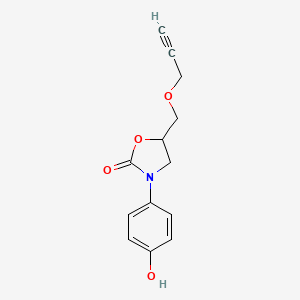
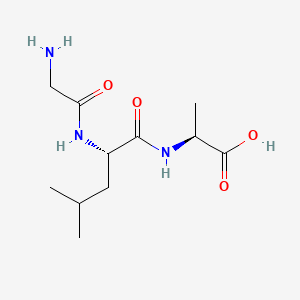
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

